molecular formula C7H8N2OS B1595064 {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol CAS No. 76919-40-9

{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol

Cat. No. B1595064
CAS RN: 76919-40-9
M. Wt: 168.22 g/mol
InChI Key: RNCFSVSYFCIZPM-UHFFFAOYSA-N
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Description

“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a chemical compound with the molecular weight of 168.22 . Its IUPAC name is (6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is 1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a powder at room temperature . It has a melting point of 168-171°C .

Scientific Research Applications

Medicinal Chemistry

  • Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • The methods of application or experimental procedures vary widely depending on the specific use case. For example, in the case of antitumor activity, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity was tested on three human tumor cell lines .
  • The results or outcomes obtained also vary. For instance, one compound demonstrated a potent effect on prostate cancer .

ALK5 Inhibition

  • A compound similar to “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol”, known as 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1 H -imidazol-5, has been used as a potent and selective ALK5 inhibitor .
  • This compound exhibited good enzyme inhibitory activity (IC50 =4.8 nM) as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level (IC50 =17 nM) .

Chemical Synthesis

  • “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a chemical compound with the CAS Number: 76919-40-9 . It is used in the synthesis of various chemical compounds .
  • The methods of application or experimental procedures vary widely depending on the specific use case. For example, it can be used as a building block in the synthesis of more complex molecules .
  • The results or outcomes obtained also vary. For instance, it can lead to the synthesis of new compounds with potential biological activities .

Safety And Hazards

The safety information for “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCFSVSYFCIZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318545
Record name (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol

CAS RN

76919-40-9
Record name 76919-40-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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